Cimigenoside
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Overview
Description
The compound “Cimigenoside” is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the heptacyclic core and the introduction of hydroxyl groups. Typical synthetic routes may include:
Cyclization Reactions: Formation of the heptacyclic structure through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Protection and Deprotection: Use of protecting groups to selectively introduce functional groups.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, OsO4.
Reducing Agents: NaBH4, LiAlH4.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biology, the compound’s multiple hydroxyl groups suggest potential as a bioactive molecule. It could be investigated for its interactions with enzymes and receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its complex structure may allow it to interact with multiple biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its heptacyclic structure may impart stability and rigidity, making it useful in polymer science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: A similar compound with hydroxyl groups and a cyclic structure.
Pentamethylcyclopentadiene: Another compound with multiple methyl groups and a cyclic framework.
Uniqueness
The uniqueness of “Cimigenoside” lies in its heptacyclic structure and the presence of multiple hydroxyl groups. This combination of features may impart unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Cimigenoside, a bioactive compound derived from the genus Cimicifuga, has garnered attention for its potential therapeutic effects, particularly in cancer treatment. This article reviews the biological activities of this compound, focusing on its effects on cell viability, apoptosis, and metastasis, along with relevant case studies and research findings.
- Molecular Formula : C₃₅H₅₆O₉
- Molecular Weight : 620.81 g/mol
- CAS Number : 27994-11-2
This compound exhibits its biological activity primarily through the modulation of various signaling pathways. Notably, it has been shown to affect the NF-κB pathway, which plays a crucial role in regulating cell proliferation and apoptosis.
Key Findings from Research Studies
-
Cell Proliferation and Apoptosis :
- A study conducted on A549 lung cancer cells demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner. The MTT assay results indicated significant reductions in cell viability following treatment with this compound .
- Flow cytometry analysis revealed that this compound induces apoptosis in A549 cells, evidenced by increased apoptotic cell populations at higher concentrations .
-
Cell Migration and Invasion :
- Wound healing assays and Transwell invasion assays indicated that this compound significantly reduces the migration and invasion capabilities of A549 cells. The healing rates were notably lower with increasing drug concentrations .
- Western blot analyses showed decreased expression of p65 (a component of the NF-κB pathway) and increased levels of IκBα, suggesting that this compound's anti-metastatic effects are mediated through inhibition of NF-κB activation .
Summary of Research Findings
Case Studies and Clinical Implications
While most studies on this compound have been conducted in vitro, potential clinical implications can be drawn from its observed effects:
- Cancer Therapeutics : The ability of this compound to induce apoptosis and inhibit metastasis suggests its potential as a therapeutic agent in lung cancer treatment. Further research is warranted to explore its efficacy in vivo.
- Combination Therapies : In a study involving a natural compound mixture that included this compound, significant reductions in psoriasis-like symptoms were observed in animal models. This indicates that this compound may enhance the effects of other therapeutic agents when used in combination .
Limitations and Future Directions
Despite promising results, limitations such as the lack of in vivo studies highlight the need for further research to validate these findings. Future studies should focus on:
- Conducting comprehensive animal studies to assess the therapeutic potential of this compound.
- Investigating the molecular mechanisms underlying its anti-cancer properties.
- Exploring its efficacy across different cancer types beyond lung cancer.
Properties
IUPAC Name |
2-[[2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYUWOBZFGKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.